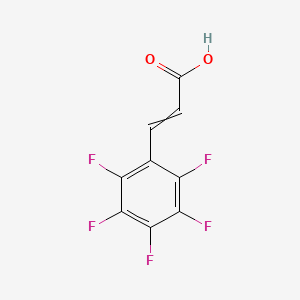

3-(Perfluorophenyl)acrylic acid

Description

3-(Perfluorophenyl)acrylic acid is a fluorinated aromatic acrylic acid derivative characterized by a perfluorinated phenyl group attached to an α,β-unsaturated carboxylic acid moiety. The perfluorophenyl group imparts strong electron-withdrawing effects, enhancing the compound's acidity, metabolic stability, and reactivity. This compound has garnered attention in medicinal chemistry, particularly as a β-lactamase inhibitor, due to its ability to interact with enzyme active sites via hydrogen bonding and dipole interactions .

Properties

CAS No. |

34234-46-3 |

|---|---|

Molecular Formula |

C9H3F5O2 |

Molecular Weight |

238.11 g/mol |

IUPAC Name |

3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoic acid |

InChI |

InChI=1S/C9H3F5O2/c10-5-3(1-2-4(15)16)6(11)8(13)9(14)7(5)12/h1-2H,(H,15,16) |

InChI Key |

IUUKDBLGVZISGW-UHFFFAOYSA-N |

SMILES |

C(=CC(=O)O)C1=C(C(=C(C(=C1F)F)F)F)F |

Canonical SMILES |

C(=CC(=O)O)C1=C(C(=C(C(=C1F)F)F)F)F |

Pictograms |

Irritant |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

The table below compares structural features and electronic effects of 3-(perfluorophenyl)acrylic acid with similar compounds:

*Estimated based on fluorination-induced electron withdrawal.

Key Electronic Effects

- Perfluorophenyl Group : The C₆F₅ group significantly lowers the pKa of the carboxylic acid (~2.8), enhancing its ability to deprotonate and form stable ionic interactions with serine residues in β-lactamases .

- Trifluoromethyl vs. Perfluorophenyl : While CF₃ is electron-withdrawing, the perfluorophenyl group provides a broader conjugated system, improving resonance stabilization and binding affinity .

β-Lactamase Inhibition

This compound derivatives exhibit potent inhibition against carbapenemases (e.g., KPC-2, OXA-48) via covalent interaction with the active-site serine. Stereochemistry plays a critical role:

- (S)-Enantiomers : Show superior inhibition (IC₅₀ = 0.8–1.2 µM for KPC-2) compared to (R)-enantiomers (IC₅₀ = 5–10 µM) due to optimal spatial alignment .

- Comparison with Non-Fluorinated Analogues: 3-Phenylacrylic acid derivatives exhibit weaker inhibition (IC₅₀ > 50 µM), highlighting the necessity of fluorination for efficacy .

Antimicrobial Activity Enhancement

In cellular assays, this compound derivatives (e.g., compound 4a ) reduced the minimum inhibitory concentration (MIC) of meropenem against Klebsiella pneumoniae by 8–16-fold at 100 µM, outperforming trifluoromethylphenyl analogues (4–8-fold reduction) .

Asymmetric Morita-Baylis-Hillman (MBH) Reaction

The enantioselective synthesis of this compound derivatives employs chiral quaternary ammonium catalysts (e.g., strychnine-derived C6 ), achieving yields >80% and enantiomeric excess (ee) >90% . Key limitations include poor reactivity with electron-deficient aldehydes and sterically hindered substrates.

Comparison with Other Fluorinated Compounds

- 2-(Perfluorophenyl)malonic Acid : Synthesized via hydrolysis of diethyl malonate precursors, yielding a dicarboxylic acid with lower membrane permeability due to higher polarity .

- Trifluoromethylphenyl Derivatives: Often require transition-metal catalysis (e.g., Cu/Ag), whereas perfluorophenyl analogues are accessible via organocatalytic methods .

Physicochemical and Environmental Profiles

| Property | This compound | 3-(Trifluoromethylphenyl)acrylic Acid | 3-Phenylacrylic Acid |

|---|---|---|---|

| LogP (Lipophilicity) | 2.5 | 2.1 | 1.8 |

| Thermal Stability (°C) | >250 | 200–220 | 180–200 |

| Aqueous Solubility (mg/mL) | 0.5 | 1.2 | 3.5 |

| Environmental Persistence | Moderate* | Low | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.